Telapristone, also known as CDB-4124, is a selective progesterone receptor modulator that has garnered attention in the field of reproductive health and oncology. It is primarily studied for its potential therapeutic applications in conditions influenced by progesterone, such as breast cancer. The compound acts by modulating the activity of the progesterone receptor, which plays a critical role in various physiological processes including the menstrual cycle, pregnancy, and breast development.
Telapristone is synthesized from natural steroidal precursors. It belongs to a class of compounds known as selective progesterone receptor modulators. These modulators can either mimic or block the action of progesterone depending on the tissue context, making them valuable in therapeutic settings where modulation of progesterone activity is beneficial.
The synthesis of Telapristone involves multiple steps that utilize various chemical reagents and conditions. A notable method described involves the use of 2-iodoxybenzoic acid in anhydrous dimethylsulfoxide as a solvent. The reaction proceeds through several stages:
This multi-step synthesis highlights the complexity and precision required in producing pharmaceutical compounds.
Telapristone has a complex molecular structure characterized by multiple rings and functional groups typical of steroid compounds. Its chemical formula is C21H24O3, and it features hydroxyl and ketone groups which are crucial for its biological activity. The structural data can be represented as follows:
The chemical reactions involving Telapristone primarily focus on its interactions with the progesterone receptor. Upon binding to this receptor, Telapristone can either inhibit or activate downstream signaling pathways depending on the cellular context:
Telapristone operates through a well-defined mechanism involving the inhibition of progesterone receptor-mediated signaling pathways. This process includes:
Telapristone exhibits several physical and chemical properties relevant to its function:
These properties are critical for its formulation into pharmaceutical preparations.
Telapristone has significant scientific uses primarily in oncology and reproductive health:
Telapristone acetate (CDB-4124) functions as a selective progesterone receptor modulator (SPRM) with predominant antagonistic activity. It competitively binds to progesterone receptors (PRs), inhibiting endogenous progesterone’s transcriptional effects. Unlike pure antagonists (e.g., mifepristone), telapristone exhibits context-dependent mixed agonist-antagonist activity. This is determined by cellular milieu and promoter-specific gene regulation, enabling tissue-selective suppression of progesterone signaling without complete receptor inactivation. Telapristone lacks estrogenic, androgenic, or glucocorticoid activities, enhancing its selectivity for PR [4].
Telapristone’s effects differ between progesterone receptor isoforms PRA and PRB. In uterine fibroids, it suppresses both isoforms, reducing proliferation and extracellular matrix production. In breast cancer (T47D cells), telapristone preferentially modulates PRB-mediated pathways, disrupting cell-cycle progression. The differential activity stems from:
Telapristone reprograms PR-associated coregulator complexes, shifting coactivator recruitment toward corepressors:
Table 1: Coregulators Recruited by Telapristone-Bound PR
Coregulator | Function in Telapristone Activity | Effect on PR Signaling |
---|---|---|
TRPS1 | Mediates PR chromatin dissociation | Antagonistic |
LASP1 | Modulates cytoskeletal signaling pathways | Context-dependent |
AP1G1 | Regulates vesicular trafficking of PR complexes | Antagonistic |
Chromatin immunoprecipitation sequencing (ChIP-seq) reveals that telapristone globally reduces PR occupancy on chromatin. In breast cancer cells treated with progestin (R5020), PR binding peaks at 8,120 genomic sites. Cotreatment with telapristone reduces occupancy by >70%, primarily at enhancers regulating cell proliferation (e.g., MYC, CCND1). This displacement correlates with suppressed transcription of progesterone-responsive genes, confirming telapristone’s genome-wide antagonism [1] [4].
Telapristone downregulates key cell-cycle and survival genes:
Table 2: Gene Expression Changes Induced by Telapristone
Gene | Function | Regulation by Telapristone | Biological Outcome |
---|---|---|---|
CDK2 | Cell-cycle progression | ↓ (2.5-fold) | G1/S arrest |
CDK4 | G1-phase progression | ↓ (3.1-fold) | Rb hypophosphorylation |
Bcl-2 | Apoptosis inhibition | ↓ (4.0-fold) | Caspase-3 activation |
VEGF | Angiogenesis promotion | ↓ (2.8-fold) | Reduced tumor vascularization |
Telapristone triggers apoptosis through:
Figure: Telapristone’s Molecular Mechanism
Progesterone Receptor Binding │ ├─ Coregulator Recruitment (TRPS1/LASP1/AP1G1) │ │ │ └─ PR Chromatin Displacement │ │ │ ├─ Transcriptional Suppression: │ │ - CDK2/CDK4 ↓ → Cell-cycle arrest │ │ - Bcl-2 ↓ → Apoptosis priming │ │ │ └─ Transcriptional Activation: │ - Caspase-3 ↑ → Apoptosis execution │ - Collagenases ↑ → ECM degradation │ └─ Non-genomic Signaling: - VEGF ↓ → Angiogenesis inhibition
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7